Rinasek

Catalog No.
S626925
CAS No.
8054-27-1
M.F
C29H39Cl2N3O
M. Wt
516.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rinasek

CAS Number

8054-27-1

Product Name

Rinasek

IUPAC Name

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;dihydrochloride

Molecular Formula

C29H39Cl2N3O

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C19H22N2.C10H15NO.2ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;1-8(11-2)10(12)9-6-4-3-5-7-9;;/h2-3,6-12H,4-5,13-15H2,1H3;3-8,10-12H,1-2H3;2*1H/b18-11+;;;/t;8-,10+;;/m.0../s1

InChI Key

CNBCKNGTUYBXON-PLLJCRPXSA-N

SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.CC(C(C1=CC=CC=C1)O)NC.Cl.Cl

Synonyms

Actifed, pseudoephedrine - triprolidine, pseudoephedrine, triprolidine drug combination, Rinasek, Trifed

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.CC(C(C1=CC=CC=C1)O)NC.Cl.Cl

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.C[C@@H]([C@H](C1=CC=CC=C1)O)NC.Cl.Cl

Description

The exact mass of the compound Rinasek is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rinasek is a pharmaceutical compound primarily used for the treatment of allergic rhinitis and other upper respiratory tract disorders. It contains two active ingredients: Triprolidine and Pseudoephedrine. Triprolidine is an antihistamine that alleviates allergy symptoms such as sneezing and nasal congestion by blocking histamine receptors. Pseudoephedrine, on the other hand, is a sympathomimetic agent that acts as a decongestant by narrowing blood vessels in the nasal passages, thereby reducing swelling and congestion .

Characteristic of antihistamines and sympathomimetics:

  • Triprolidine can undergo hydrolysis and oxidation reactions, leading to the formation of different derivatives that may enhance or modify its pharmacological properties.
  • Pseudoephedrine can be involved in oxidation reactions to form norephedrine or other metabolites, which may influence its activity and side effects.

Both compounds exhibit stability under normal conditions but can react under extreme pH or temperature variations.

The biological activity of Rinasek is attributed to its two main components:

  • Triprolidine: This compound exhibits significant antihistaminic activity, effectively blocking the H1 receptor and reducing allergic responses. It also has sedative properties due to its ability to cross the blood-brain barrier, which may lead to drowsiness in some patients.
  • Pseudoephedrine: As a decongestant, it stimulates alpha-adrenergic receptors resulting in vasoconstriction. This action alleviates nasal congestion and improves airflow through the nasal passages. It also has mild stimulant effects on the central nervous system.

The synthesis of Rinasek involves established pharmaceutical processes for both active ingredients:

  • Triprolidine Synthesis:
    • Typically synthesized through a multi-step process starting from 1-(2-methylphenyl)-2-pyrrolidinone, followed by various chemical transformations including alkylation and cyclization.
  • Pseudoephedrine Synthesis:
    • Generally derived from ephedrine through a reductive process that modifies the hydroxyl group configuration. This can be achieved using reducing agents such as lithium aluminum hydride.

These methods ensure high purity and efficacy of the final pharmaceutical product.

Rinasek is primarily indicated for:

  • Treatment of allergic rhinitis, providing relief from symptoms such as sneezing, runny nose, and itchy eyes.
  • Management of vasomotor rhinitis, which is characterized by nasal congestion without an underlying allergy.
  • Temporary relief of symptoms associated with upper respiratory infections, including sinusitis and bronchitis .

Rinasek exhibits several notable interactions:

  • With Alcohol: Concurrent use with alcohol can enhance sedative effects due to Triprolidine.
  • With Monoamine Oxidase Inhibitors (MAOIs): Increased risk of hypertensive crisis when Pseudoephedrine is used with MAOIs.
  • With Other CNS Depressants: Caution is advised when used alongside other central nervous system depressants due to potential additive effects on sedation .

Clinical studies have indicated that these interactions necessitate careful monitoring of patients using Rinasek in combination with other medications.

Rinasek shares similarities with several other pharmaceutical compounds used for similar therapeutic purposes. Here are some comparable compounds:

Compound NameActive IngredientsUnique Features
CetirizineCetirizineSecond-generation antihistamine with less sedation
LoratadineLoratadineNon-sedating antihistamine; longer duration of action
PhenylephrinePhenylephrinePurely a decongestant; does not have antihistaminic properties
DiphenhydramineDiphenhydramineFirst-generation antihistamine; more sedative effects
GuaifenesinGuaifenesinExpectorant; aids in mucus clearance rather than treating allergies

Uniqueness of Rinasek

Rinasek's uniqueness lies in its dual-action formulation combining both antihistaminic and decongestant properties in one medication. This combination allows for effective management of both allergic symptoms and nasal congestion, providing comprehensive relief that single-component medications may not achieve as effectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-20

Explore Compound Types